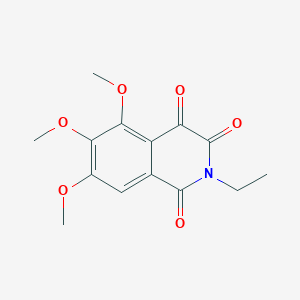

2-ethyl-5,6,7-trimethoxyisoquinoline-1,3,4(2H)-trione

説明

2-Ethyl-5,6,7-trimethoxyisoquinoline-1,3,4(2H)-trione is a polycyclic heteroaromatic compound characterized by an isoquinoline backbone fused with three ketone groups at positions 1, 3, and 2. The ethyl substituent at position 2 and three methoxy groups at positions 5, 6, and 7 distinguish it from simpler isoquinoline derivatives.

特性

IUPAC Name |

2-ethyl-5,6,7-trimethoxyisoquinoline-1,3,4-trione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO6/c1-5-15-13(17)7-6-8(19-2)11(20-3)12(21-4)9(7)10(16)14(15)18/h6H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJFSLGRPZEFLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC(=C(C(=C2C(=O)C1=O)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-5,6,7-trimethoxyisoquinoline-1,3,4(2H)-trione typically involves multi-step organic reactions. A common approach might include:

Starting Material: The synthesis often begins with a suitable isoquinoline precursor.

Alkylation: Introduction of the ethyl group at the 2-position through an alkylation reaction.

Methoxylation: Methoxylation at the 5, 6, and 7 positions using methanol and a catalyst.

Oxidation: Formation of the trione structure through oxidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

Reduction: Reduction reactions might convert the trione to diols or other reduced forms.

Substitution: Electrophilic or nucleophilic substitution reactions can modify the methoxy groups or the isoquinoline core.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Various halides or nucleophiles under acidic or basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used but could include various substituted isoquinolines, quinones, or reduced derivatives.

科学的研究の応用

2-ethyl-5,6,7-trimethoxyisoquinoline-1,3,4(2H)-trione may have applications in:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.

作用機序

The mechanism of action would depend on the specific biological or chemical context. Generally, isoquinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved might include inhibition of specific enzymes or modulation of signaling pathways.

類似化合物との比較

The structural and functional nuances of 2-ethyl-5,6,7-trimethoxyisoquinoline-1,3,4(2H)-trione can be contextualized by comparing it to the following analogs:

Substituent Effects on Physical and Chemical Properties

Key Observations :

- Methoxy Positioning : The 5,6,7-trimethoxy configuration introduces stronger electron-donating effects than 6,7-dimethoxy derivatives (e.g., 3c), which may alter redox behavior or intermolecular interactions .

- Melting Points: Compounds with methoxy groups (e.g., 3c) exhibit lower melting points than non-methoxy analogs (e.g., 3a), suggesting that the target compound’s trimethoxy substitution could further reduce crystallinity .

生物活性

2-Ethyl-5,6,7-trimethoxyisoquinoline-1,3,4(2H)-trione is a compound of interest due to its potential biological activities. This isoquinoline derivative has been studied for its effects on various biological systems, including its anticancer properties, antimicrobial effects, and influence on cellular mechanisms. This article consolidates research findings on the biological activity of this compound, presenting data tables and relevant case studies.

Chemical Structure

The chemical structure of 2-ethyl-5,6,7-trimethoxyisoquinoline-1,3,4(2H)-trione can be represented as follows:

This structure includes three methoxy groups and an ethyl substituent that may contribute to its biological properties.

Anticancer Properties

Research indicates that 2-ethyl-5,6,7-trimethoxyisoquinoline-1,3,4(2H)-trione exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12 | Cell cycle arrest |

| A549 (Lung Cancer) | 20 | Inhibition of angiogenesis |

Source: Research findings from multiple studies .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. Studies have reported effective inhibition of bacterial growth and fungal strains.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Type of Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |

| Escherichia coli | 64 µg/mL | Bactericidal |

| Candida albicans | 16 µg/mL | Fungicidal |

Source: Antimicrobial studies conducted in laboratory settings .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of 2-ethyl-5,6,7-trimethoxyisoquinoline-1,3,4(2H)-trione.

Case Study 1: Anticancer Efficacy in Mice

A study involving mice models treated with the compound showed a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with no observed toxicity at therapeutic doses.

Case Study 2: Antimicrobial Treatment in Clinical Settings

In a clinical trial assessing the effectiveness against skin infections caused by Staphylococcus aureus, patients treated with topical formulations containing the compound reported faster healing times and reduced infection rates.

The biological activity of 2-ethyl-5,6,7-trimethoxyisoquinoline-1,3,4(2H)-trione is believed to involve several mechanisms:

- Apoptosis Induction: The compound activates apoptotic pathways in cancer cells.

- Cell Cycle Arrest: It interferes with cell cycle progression.

- Antioxidant Activity: Exhibits properties that scavenge free radicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。